molecular formula C24H24ClNO4S2 B5136085 1-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane

1-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane

Cat. No.: B5136085
M. Wt: 490.0 g/mol
InChI Key: RDQKTSMWNFHLAZ-UHFFFAOYSA-N
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Description

1-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane is a complex organic compound characterized by the presence of multiple sulfonyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with biphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxides.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The sulfonyl groups play a crucial role in these interactions, potentially leading to the modulation of signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane is unique due to its azepane ring structure combined with multiple sulfonyl and chlorophenyl groups

Properties

IUPAC Name

1-[4-[4-(4-chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO4S2/c25-21-9-15-23(16-10-21)31(27,28)22-11-5-19(6-12-22)20-7-13-24(14-8-20)32(29,30)26-17-3-1-2-4-18-26/h5-16H,1-4,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQKTSMWNFHLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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